molecular formula C12H14N2O3 B1510576 (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid CAS No. 1094396-87-8

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid

Cat. No.: B1510576
CAS No.: 1094396-87-8
M. Wt: 234.25 g/mol
InChI Key: VYXPKRIKQJEAOO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and other applications due to their structural complexity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include methoxylation to introduce the methoxy group at the 4-position and amino group introduction at the 2-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The indole ring can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Halogenating agents (e.g., Br2, Cl2), strong bases (e.g., NaOH, KOH)

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives

  • Reduction: Reduced indole derivatives

  • Substitution: Halogenated indole derivatives

Scientific Research Applications

Chemistry: (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and biologically active compounds.

Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound can be used in biological studies to investigate these effects.

Medicine: The compound has potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.

Industry: It is used in the synthesis of various industrial chemicals and materials, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, leading to the modulation of these pathways and resulting in anti-inflammatory effects.

Comparison with Similar Compounds

  • (R)-2-Amino-3-(1H-indol-3-yl)propanoic acid

  • (R)-2-Amino-3-(2-methyl-1H-indol-3-yl)propanoic acid

  • (R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid

Uniqueness: (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is unique due to the presence of the methoxy group at the 4-position, which can influence its biological activity and chemical reactivity compared to similar compounds without this group.

Properties

IUPAC Name

(2R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXPKRIKQJEAOO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C(=CN2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736675
Record name 4-Methoxy-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094396-87-8
Record name 4-Methoxy-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
Reactant of Route 5
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
Reactant of Route 6
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.